molecular formula C13H17FN2O3S B5122117 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide

4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5122117
M. Wt: 300.35 g/mol
InChI Key: QWTFHUNTDPNDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP results in vasodilation and smooth muscle relaxation, leading to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 has been shown to have a variety of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, platelet aggregation inhibition, and anti-cancer activity. It has also been shown to improve cardiac function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 is its specificity towards sGC, which reduces the risk of off-target effects. However, its short half-life and rapid metabolism can make it difficult to study in vitro and in vivo. Additionally, its potential toxicity and lack of selectivity towards different isoforms of sGC may limit its use in certain applications.

Future Directions

Future research on 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 could focus on improving its pharmacokinetic properties and selectivity towards different isoforms of sGC. It could also investigate its potential use in combination with other drugs for the treatment of various diseases. Furthermore, the development of novel derivatives of 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 could lead to the discovery of more potent and selective sGC activators.

Synthesis Methods

The synthesis of 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfuryl chloride and sodium hydroxide to form the final product.

Scientific Research Applications

4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 has been extensively studied for its potential use as a vasodilator in the treatment of cardiovascular diseases. It has also been investigated for its effects on smooth muscle relaxation and platelet aggregation inhibition. In addition, 4-fluoro-N-methyl-3-(1-piperidinylsulfonyl)benzamide 41-2272 has shown promise in the treatment of pulmonary hypertension and as a potential anti-cancer agent.

properties

IUPAC Name

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-15-13(17)10-5-6-11(14)12(9-10)20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTFHUNTDPNDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide

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